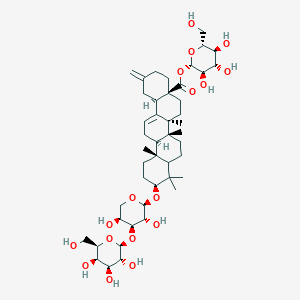

Nudicaucin A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C46H72O17 |

|---|---|

Molecular Weight |

897.1 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23-,24+,25-,26-,27?,28-,29+,30+,31-,32+,33+,34-,35-,36-,37+,38+,39+,40+,43+,44-,45-,46+/m1/s1 |

InChI Key |

WXWFCULTYPZHJI-ZWEQSKSYSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(=C)CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Nudicaulin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaulin A, a member of the unique flavoalkaloid class of natural products, is a pigment responsible for the yellow color of the Iceland poppy, Papaver nudicaule. Structurally, it is a complex glycoside built upon a pentacyclic indole (B1671886) alkaloid core, representing a fascinating convergence of the flavonoid and indole biosynthetic pathways. This document provides an in-depth technical overview of the chemical structure, properties, synthesis, and known biological activities of Nudicaulin A and its closely related diastereomer, Nudicaulin II. It includes a compilation of spectroscopic data, detailed experimental protocols for its biomimetic synthesis and biological evaluation, and a discussion of its potential as a lead compound in drug discovery.

Chemical Structure and Properties

Nudicaulin A is more formally known in the scientific literature as Nudicaulin I. It exists as one of two major diastereomers, the other being Nudicaulin II. The structure of these compounds was a subject of study for over 70 years before its definitive revision and elucidation in 2013.[1][2]

The core of Nudicaulin I is a pentacyclic indole alkaloid aglycon.[2][3] This unique scaffold is formed from the fusion of a pelargonidin (B1210327) glycoside and an indole molecule.[1] The absolute configuration of the two stereogenic centers in the aglycon of Nudicaulin I has been determined to be (3S,11R). Its diastereomer, Nudicaulin II, possesses the (3R,11S) configuration. The molecule is further decorated with glucose moieties, contributing to its solubility and overall properties.

Physicochemical Properties

| Property | Data | Source |

| Molecular Formula | C41H47NO20 | |

| Calculated Mass (M+H)+ | 874.27642 m/z | |

| Appearance | Yellow Pigment | |

| UV-Vis λmax | ~460 nm |

Spectroscopic Data

The structural elucidation of Nudicaulin I and II was heavily reliant on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Nudicaulin I Aglycone (in CD₃OD)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 2 | 140.5 | - |

| 3 | 55.0 | 5.07 (s) |

| 4 | 108.3 | 7.10 (d, 8.5) |

| 4a | 155.1 | - |

| 5 | 157.9 | 6.85 (d, 8.5) |

| 6 | 116.5 | 7.45 (d, 8.5) |

| 7 | 161.2 | - |

| 8 | 95.8 | 6.25 (s) |

| 8a | 106.7 | - |

| 9 | 161.2 | - |

| 10 | 94.5 | 6.55 (s) |

| 11 | 126.7 | - |

| 12 | 126.8 | - |

| 13 | 116.5 | - |

| 1' | 130.4 | - |

| 2', 6' | 132.4 | 7.10 (d, 8.5) |

| 3', 5' | 116.5 | 6.85 (d, 8.5) |

| 4' | 168.2 | - |

| 15 | 112.0 | 7.45 (d, 8.0) |

| 16 | 122.0 | 7.15 (t, 7.5) |

| 17 | 120.0 | 7.05 (t, 7.5) |

| 18 | 125.0 | 7.55 (d, 8.0) |

| 19 | 149.6 | - |

Note: Data extracted from the supporting information of Tatsis et al., Org. Lett. 2013, 15, 1, 156–159. Assignments are for the aglycone portion for clarity. The full spectra also contain signals for the glycosidic units.

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Ion | Calculated m/z | Found m/z |

| Nudicaulin I | [M+H]⁺ | 874.27642 | 874.27482 (for hydrogenated derivative) |

Note: Data from Tatsis et al., Org. Lett. 2013, 15, 1, 156–159. The found mass is for the dihydronudicaulin I derivative, confirming the mass of the core structure.

Experimental Protocols

Biomimetic Synthesis of Nudicaulins I and II

A highly efficient biomimetic synthesis was reported by Devlin and Sperry, achieving a 92% yield. The reaction proceeds through a unique cascade sequence involving the anthocyanin orientalin and indole.

Protocol:

-

Preparation of Reactants: Prepare a solution of orientalin (pelargonidin-3-O-sophoroside-7-O-glucoside) in an appropriate aqueous buffer. Prepare a separate solution of indole.

-

Reaction Conditions: Combine the orientalin and indole solutions. The reaction is typically carried out in an aqueous environment at a controlled pH, which is crucial for the cascade reaction to proceed. The reaction mimics the proposed biosynthetic pathway.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), observing the disappearance of the starting materials and the appearance of the yellow nudicaulin products.

-

Purification: Upon completion, the reaction mixture is subjected to purification, typically involving preparative HPLC, to isolate Nudicaulin I and II.

Isolation from Papaver nudicaule

A general procedure for the extraction and isolation of alkaloids from Papaveraceae species can be adapted for nudicaulins.

Protocol:

-

Extraction: Dried and powdered aerial parts of Papaver nudicaule are defatted by maceration in a non-polar solvent such as hexane. The defatted plant material is then extracted exhaustively with methanol, often using a Soxhlet apparatus.

-

Acid-Base Partitioning: The methanolic extract is evaporated to dryness, and the residue is suspended in an acidic aqueous solution (e.g., 6% HCl) to protonate the alkaloids. This aqueous solution is then partitioned against a non-polar organic solvent (e.g., chloroform) to remove non-alkaloidal compounds.

-

Alkaloid Extraction: The pH of the aqueous layer is then adjusted to be basic, deprotonating the alkaloids and allowing their extraction into an immiscible organic solvent like chloroform.

-

Chromatographic Purification: The crude alkaloid extract is then subjected to chromatographic techniques for separation and purification. This may involve column chromatography on silica (B1680970) gel or alumina, followed by preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) to isolate the individual nudicaulins.

Antiproliferative and Cytotoxicity Assays

The biological activity of nudicaulin derivatives has been assessed using standard cell-based assays. A representative protocol is outlined below.

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., HeLa, K-562) and non-cancer cell lines (e.g., HUVEC) are cultured in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Compound Preparation: A stock solution of the test compound (Nudicaulin I or derivative) is prepared in a suitable solvent (e.g., DMSO) and then serially diluted to the desired concentrations in the cell culture medium.

-

Cell Seeding and Treatment: Cells are seeded into 96-well plates at a predetermined density. After allowing the cells to adhere (typically overnight), they are treated with the various concentrations of the test compound.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.

-

Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

While research into the biological activities of the native Nudicaulins I and II is still emerging, studies on closely related synthetic derivatives have provided initial insights into their potential as therapeutic agents.

Antiproliferative and Cytotoxic Effects

A study on O-methylated nudicaulin aglycon derivatives demonstrated their antiproliferative and cytotoxic activities against several human cell lines.

Table 3: Reported IC₅₀ Values of Nudicaulin Derivatives

| Compound | Cell Line | Activity | IC₅₀ (µM) |

| Nudicaulin Derivative 6 | HeLa (Cervical Cancer) | Antiproliferative | ~10-20 |

| Nudicaulin Derivative 7 | K-562 (Leukemia) | Antiproliferative | ~20-30 |

| Nudicaulin Derivative 9 | HUVEC (Normal Endothelial) | Cytotoxicity | > 50 |

Note: The data represents the general range of activities reported for various derivatives in the study by Dudek et al., Molecules 2018, 23(12), 3357. Specific values are available in the supplementary information of the cited paper.

The selectivity of some derivatives for cancer cells over normal cells (e.g., higher IC₅₀ for HUVEC) suggests a potential therapeutic window, a critical aspect for drug development.

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways through which nudicaulins exert their biological effects are not yet well understood. The unique flavoalkaloid structure suggests that they may interact with multiple cellular targets. Given the known activities of other flavonoid and indole alkaloids, potential mechanisms could involve:

-

Interaction with Kinases: Many flavonoid-based compounds are known to be kinase inhibitors.

-

DNA Intercalation or Topoisomerase Inhibition: The planar aromatic regions of the molecule could potentially intercalate with DNA or inhibit topoisomerase enzymes, similar to some other alkaloids.

-

Modulation of Apoptotic Pathways: The cytotoxic effects observed suggest that nudicaulins may induce apoptosis in cancer cells.

Further research is required to elucidate the specific signaling pathways involved.

Biosynthesis and Logical Relationships

The formation of Nudicaulin I is a fascinating example of a biosynthetic pathway that combines elements from two distinct metabolic routes: the flavonoid pathway and the tryptophan/indole pathway.

Biosynthetic Pathway Overview

The biosynthesis begins with the production of the precursors, pelargonidin glycoside (an anthocyanin) and free indole. These precursors are then proposed to undergo a spontaneous, pH-dependent fusion to form the nudicaulin scaffold.

Caption: Proposed biosynthetic pathway of Nudicaulin I.

Experimental Logic for Structure Elucidation

The revised structure of Nudicaulin was confirmed through a series of chemical modifications and spectroscopic analyses. This workflow demonstrates the logical process of confirming a complex natural product structure.

Caption: Workflow for the structural elucidation of Nudicaulin.

Conclusion and Future Directions

Nudicaulin A (Nudicaulin I) and its diastereomer represent a structurally novel class of flavoalkaloids with demonstrated, albeit preliminary, biological activity. The development of a high-yield biomimetic synthesis opens the door for the production of these complex molecules in quantities sufficient for extensive biological evaluation and the generation of a library of analogues for structure-activity relationship (SAR) studies.

Future research should focus on several key areas:

-

Elucidation of the Mechanism of Action: Identifying the specific cellular targets and signaling pathways modulated by nudicaulins is crucial for understanding their therapeutic potential.

-

In Vivo Studies: The promising in vitro antiproliferative activity needs to be validated in animal models of cancer to assess efficacy and safety.

-

Structure-Activity Relationship (SAR) Studies: The synthesis of a diverse range of analogues will help to identify the key structural features required for biological activity and to optimize potency and selectivity.

The unique chemical architecture and nascent biological profile of Nudicaulin A make it a compelling starting point for further investigation in the fields of medicinal chemistry and chemical biology.

References

Nudicaucin A from Hedyotis nudicaulis: A Technical Overview of an Underexplored Triterpenoid Saponin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotis nudicaulis, a plant belonging to the Rubiaceae family, is a source of various phytochemicals, including the triterpenoid (B12794562) saponin, Nudicaucin A. The genus Hedyotis, also known as Oldenlandia, has a history of use in traditional medicine, with various species demonstrating a range of pharmacological activities, including anti-inflammatory and anticancer effects. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its isolation, structure, and potential biological significance.

Chemical Structure and Properties

This compound is a triterpenoid saponin, a class of naturally occurring glycosides known for their structural diversity and wide range of biological activities. The chemical structure of this compound was first elucidated in 1998 and is defined as β-d-glucopyranosyl 3-O-[β-d-galactopyranosyl(1 → 3)α-l-arabinopyranosyl]-30-norolean-12,20(29)-dien-28-oate. Along with this compound, two other related saponins (B1172615), Nudicaucin B and C, have also been isolated from Hedyotis nudicaulis.

Table 1: Chemical Identity of this compound

| Property | Details |

| Compound Name | This compound |

| Chemical Class | Triterpenoid Saponin |

| Source Organism | Hedyotis nudicaulis |

| Chemical Structure | β-d-glucopyranosyl 3-O-[β-d-galactopyranosyl(1 → 3)α-l-arabinopyranosyl]-30-norolean-12,20(29)-dien-28-oate |

Isolation and Purification

While the seminal 1998 study by Masataka Konishi and colleagues in the journal Phytochemistry details the isolation of this compound, access to the full experimental protocol from this publication is limited in publicly available databases. However, based on standard methodologies for the isolation of triterpenoid saponins from plant material, a general workflow can be proposed.

General Experimental Workflow for Saponin Isolation

In-Depth Technical Guide on the Biological Activity of Triterpenoid Saponins from Pulsatilla Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Triterpenoid (B12794562) saponins (B1172615) isolated from the roots of Pulsatilla species, commonly known in traditional Chinese medicine, have garnered significant scientific interest for their diverse and potent pharmacological activities.[1] These natural compounds are characterized by a complex glycosidic structure, which contributes to their wide range of biological effects. This guide provides an in-depth exploration of the anticancer and anti-inflammatory properties of prominent Pulsatilla saponins, detailing their mechanisms of action, summarizing quantitative data, and outlining key experimental protocols for their evaluation.

Anticancer Activity

Triterpenoid saponins from Pulsatilla have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2] Their anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways.[3][4]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative Pulsatilla saponins against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| Anemoside B4 | SMMC7721 | Hepatocellular Carcinoma | ~40 | 48 |

| SMMC7721 | Hepatocellular Carcinoma | ~20 | 72 | |

| Pulsatilla saponin (B1150181) D | SMMC-7721 | Hepatocellular Carcinoma | 1.2 - 4.7 | Not Specified |

| MCF-7 | Breast Cancer | 1.2 - 4.7 | Not Specified | |

| NCI-H460 | Lung Cancer | 1.2 - 4.7 | Not Specified | |

| A549 | Lung Cancer | 1.2 - 4.7 | Not Specified | |

| HCT-116 | Colon Cancer | 1.7 | Not Specified | |

| WPMY-1 | Normal Prostatic Stromal | 2.649 | 48 | |

| HPRF | Human Prostate Fibroblasts | 1.201 | 48 | |

| BPH-1 | Benign Prostatic Hyperplasia | 4.816 | 48 | |

| Hederacolchiside A1 | DLD-1 | Colon Adenocarcinoma | 4.5 - 12 | 48 |

| PA 1 | Ovarian Teratocarcinoma | 4.5 - 12 | 48 | |

| A 549 | Lung Carcinoma | 4.5 - 12 | 48 | |

| MCF7 | Breast Adenocarcinoma | 4.5 - 12 | 48 | |

| PC 3 | Prostatic Adenocarcinoma | 4.5 - 12 | 48 | |

| M4 Beu | Malignant Melanoma | ~4.5 | 48 |

Mechanism of Anticancer Action: Signaling Pathways

The anticancer effects of Pulsatilla saponins are often mediated through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/Akt/mTOR Signaling Pathway:

Anemoside B4 and Pulsatilla saponin D have been shown to inhibit the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway. This inhibition leads to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic cascades, ultimately inducing apoptosis in cancer cells.

Caption: PI3K/Akt/mTOR signaling pathway modulation by Pulsatilla saponins.

Anti-inflammatory Activity

Pulsatilla saponins exhibit potent anti-inflammatory properties, which have been demonstrated in various in vitro and in vivo models. Their mechanism of action involves the suppression of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the effective concentrations and in vivo effects of Anemoside B4.

| Compound | Model | Effect | Concentration/Dose |

| Anemoside B4 | Xylene-induced mouse ear edema | Significant suppression of edema | 12.5-50 mg/kg |

| LPS-induced inflammation in mice | Ameliorated kidney and lung damage | 12.5-50 mg/kg | |

| TNBS-induced colitis in rats | Ameliorated colitis symptoms | Not Specified |

Mechanism of Anti-inflammatory Action: Signaling Pathways

The anti-inflammatory effects of Pulsatilla saponins are largely attributed to their ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway:

Anemoside B4 has been shown to down-regulate the expression of TNF-α and inhibit the activation of NF-κB. This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6, as well as enzymes like iNOS and COX-2.

Caption: NF-κB signaling pathway modulation by Pulsatilla saponins.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the biological activities of triterpenoid saponins.

General Experimental Workflow for Biological Activity Assessment

Caption: A general workflow for assessing the biological activity of triterpenoid saponins.

MTT Cell Viability Assay

This assay is a colorimetric method for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the saponin for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the saponin at the desired concentration and time.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with the saponin, then harvest and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the anti-inflammatory activity of compounds.

-

Animal Acclimatization: Acclimatize rodents for at least one week before the experiment.

-

Compound Administration: Administer the saponin orally or intraperitoneally at various doses.

-

Induction of Edema: After a specific time (e.g., 1 hour), inject 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) and treat with the saponin in the presence or absence of an inflammatory stimulus like lipopolysaccharide (LPS).

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite (B80452) concentration from a standard curve.

Conclusion

Triterpenoid saponins from Pulsatilla species, including Anemoside B4 and Pulsatilla saponin D, exhibit promising anticancer and anti-inflammatory activities. Their mechanisms of action involve the modulation of key signaling pathways such as PI3K/Akt/mTOR and NF-κB. The experimental protocols detailed in this guide provide a robust framework for the further investigation and development of these natural compounds as potential therapeutic agents. While specific data on "Nudicaucin A" remains elusive, the comprehensive information on related saponins offers valuable insights for researchers in the field of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Pharmacological activities and molecular mechanisms of Pulsatilla saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anemoside B4 exerts anti-cancer effect by inducing apoptosis and autophagy through inhibiton of PI3K/Akt/mTOR pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Nudicaulin A: A Technical Guide to its Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nudicaulin A, a unique flavoalkaloid pigment found in the Iceland poppy (Papaver nudicaule), is an emerging molecule of interest in the field of therapeutic development. While direct pharmacological data on isolated Nudicaulin A is limited, studies on P. nudicaule extracts and synthetic nudicaulin derivatives suggest significant potential in oncology and inflammatory diseases. This document provides a comprehensive overview of the current understanding of Nudicaulin A's potential therapeutic applications, focusing on its proposed mechanisms of action, and supported by available preclinical data. This guide aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this novel natural product.

Introduction to Nudicaulin A

Nudicaulin A is a member of the nudicaulins, a class of yellow flower pigments characterized by a unique indole (B1671886)/flavonoid hybrid structure. These compounds are responsible for the vibrant yellow hues of the Iceland poppy. The biosynthesis of nudicaulins involves the fusion of pelargonidin (B1210327) glycosides and indole, products of the flavonoid and indole/tryptophan biosynthetic pathways, respectively. The complex structure of Nudicaulin A has attracted interest for its potential bioactive properties, drawing parallels with other pharmacologically important indole alkaloids.

Potential Therapeutic Applications

Current research points towards two primary areas for the potential therapeutic application of Nudicaulin A: oncology and anti-inflammatory therapy. These potential applications are largely inferred from studies on crude extracts of Papaver nudicaule and synthetically derived O-methylated nudicaulin analogs.

Anticancer Activity

Extracts from plants of the Papaver genus have been investigated for their anticancer properties. Furthermore, synthetic derivatives of the nudicaulin aglycone have demonstrated notable antiproliferative and cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

Extracts of Papaver nudicaule have been shown to possess anti-inflammatory properties. The proposed mechanism for this activity involves the modulation of key inflammatory signaling pathways.

Quantitative Data on Nudicaulin Derivatives and P. nudicaule Extracts

While specific IC50 values for Nudicaulin A are not yet available in the public domain, the following tables summarize the quantitative data for synthetic O-methylated nudicaulin derivatives and extracts of P. nudicaule. This data provides a preliminary indication of the potential potency of this class of compounds.

Table 1: Antiproliferative and Cytotoxic Activity of Synthetic O-Methylated Nudicaulin Derivatives [1]

| Compound | Cell Line | Assay Type | GI50 (µmol·L⁻¹) | CD50 (µmol·L⁻¹) |

| Compound 6 | HUVEC | Antiproliferative | 1.3 | - |

| K-562 | Antiproliferative | 1.1 | - | |

| HeLa | Cytotoxicity | - | 3.4 | |

| Compound 10 | HUVEC | Antiproliferative | 2.2 | - |

| K-562 | Antiproliferative | 1.0 | - | |

| HeLa | Cytotoxicity | - | 5.7 | |

| Compound 11 | HUVEC | Antiproliferative | 2.0 | - |

| K-562 | Antiproliferative | 1.0 | - | |

| HeLa | Cytotoxicity | - | Not specified |

GI50: 50% growth inhibition; CD50: 50% cytotoxic dose. Data extracted from a study on synthetic O-methylated nudicaulin derivatives.

Proposed Mechanisms of Action

Based on studies of P. nudicaule extracts, the potential therapeutic effects of Nudicaulin A are hypothesized to be mediated through the inhibition of the NF-κB and STAT3 signaling pathways. These pathways are critical regulators of inflammation and cellular proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of immune and inflammatory responses. Its aberrant activation is implicated in various inflammatory diseases and cancers. Extracts of P. nudicaule have been shown to inhibit the activation of NF-κB, suggesting that Nudicaulin A may exert its anti-inflammatory effects through this mechanism.

Caption: Proposed Inhibition of the NF-κB Signaling Pathway by Nudicaulin A.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cell growth, proliferation, and survival. Constitutive activation of STAT3 is a hallmark of many cancers. The ability of P. nudicaule extracts to inactivate STAT3 suggests that Nudicaulin A could be a potential STAT3 inhibitor.

Caption: Proposed Inhibition of the STAT3 Signaling Pathway by Nudicaulin A.

Experimental Protocols

The following are generalized protocols for key experiments that would be essential for evaluating the therapeutic potential of Nudicaulin A, based on standard methodologies in the field.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell viability and to determine its cytotoxic potential.

Caption: General Workflow for an MTT-based Cytotoxicity Assay.

Protocol:

-

Cell Seeding: Plate cells (e.g., cancer cell lines or immune cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Nudicaulin A (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan (B1609692) crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Nudicaulin A that causes 50% inhibition of cell growth).

Western Blot Analysis for NF-κB and STAT3 Pathway Proteins

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of the activation state of signaling pathways.

Protocol:

-

Cell Lysis: Treat cells with Nudicaulin A for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., p-IKK, IκBα, p-p65, p-STAT3, STAT3).

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the effect of Nudicaulin A on protein activation.

Future Directions and Conclusion

The preliminary evidence surrounding Papaver nudicaule extracts and synthetic nudicaulin derivatives strongly suggests that Nudicaulin A is a promising candidate for further therapeutic development, particularly in the areas of oncology and inflammatory diseases. The key next steps in advancing our understanding of Nudicaulin A's potential will be:

-

Isolation and Purification: Obtaining pure Nudicaulin A is essential for definitive in vitro and in vivo studies.

-

Direct Bioactivity Testing: Conducting comprehensive studies with isolated Nudicaulin A to determine its specific IC50 values against a panel of cancer cell lines and in various anti-inflammatory assays.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of Nudicaulin A and confirming its effects on the NF-κB and STAT3 signaling pathways.

-

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy and safety of Nudicaulin A in relevant animal models of cancer and inflammatory diseases.

References

An In-depth Technical Guide to Nudicaulins: Structure, Biosynthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nudicaulins, a unique class of indole-flavonoid hybrid alkaloids primarily found in the petals of the Iceland poppy, Papaver nudicaule. While the initial query specified "Nudicaulin A," the scientific literature predominantly refers to a group of diastereomers, with Nudicaulin I and Nudicaulin II being the most well-characterized. This document will focus on these compounds, detailing their physicochemical properties, biosynthetic origins, and emerging biological activities.

Core Molecular Data

Nudicaulins are complex glycosidic molecules. The core quantitative data for Nudicaulin I and II are summarized below.

| Property | Value | Source |

| Compound Class | Indole-Flavonoid Hybrid Alkaloid | [1] |

| Common Source | Papaver nudicaule (Iceland Poppy) | [1] |

| Molecular Formula | C₄₁H₄₄N₂O₂₀ | Inferred from Molar Mass |

| Molar Mass | 871 g/mol | [2] |

| General Structure | Pentacyclic indole (B1671886) alkaloid aglycon with glycosidic linkages | [3] |

Note: The molecular formula is inferred from the provided molar mass and the known structural components of Nudicaulins (a pelargonidin (B1210327) glycoside and an indole moiety).

Biosynthesis of Nudicaulins

The biosynthesis of Nudicaulins is a fascinating convergence of two major plant metabolic pathways: the flavonoid and the indole/tryptophan pathways. The final step is a spontaneous, pH-dependent condensation reaction.

The proposed biosynthetic pathway begins with the production of pelargonidin glycosides and free indole.[4] These precursors are synthesized through the well-established shikimate and aromatic amino acid pathways. The key final step involves the fusion of these two molecules under acidic conditions within the plant's vacuoles.

Experimental Protocols

Isolation and Analysis of Nudicaulins from Papaver nudicaule Petals

A common method for the extraction and analysis of Nudicaulins involves Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

Extraction:

-

Fresh petals of P. nudicaule are collected.

-

The petals are extracted with a methanol-water mixture (1:1, v/v) using ultrasonication for 30 minutes.

-

The extract is then centrifuged at high speed (e.g., 13,200 rpm) for 20 minutes to pellet cellular debris.

-

The resulting supernatant is collected for UPLC-HRMS analysis.

UPLC-HRMS Analysis:

-

System: A high-resolution mass spectrometer such as an LTQ-Orbitrap XL is often employed.

-

Column: A suitable reversed-phase column is used for separation.

-

Mobile Phase: A gradient elution is typically used, consisting of acidified water (e.g., with 0.1% formic acid) as solvent A and acidified methanol (B129727) (e.g., with 0.1% formic acid) as solvent B.

-

Detection: The elution of Nudicaulins is monitored at their characteristic absorption maximum of around 460 nm. Mass spectrometric data is acquired in both positive and negative ion modes to confirm the molecular weight and fragmentation patterns.

In Vitro Bioactivity Assessment: Antiproliferative and Cytotoxicity Assays

Synthetic derivatives of Nudicaulins, particularly O-methylated forms, have been evaluated for their biological activity. Standard cell viability assays are employed for this purpose.

Cell Viability Assay (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HUVEC, K-562, HeLa) in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the Nudicaulin derivatives and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Biological Activity and Signaling Pathways

Research into the biological effects of natural Nudicaulins is still in its early stages. However, studies on synthetic O-methylated Nudicaulin derivatives have demonstrated significant antiproliferative and cytotoxic activities against various cancer cell lines, including human umbilical vein endothelial cells (HUVEC), chronic myelogenous leukemia cells (K-562), and cervical cancer cells (HeLa).

The exact signaling pathways through which Nudicaulins and their derivatives exert their effects have not yet been fully elucidated. Given their structural similarity to other alkaloids and flavonoids with known anticancer properties, it is plausible that they may act through mechanisms such as the induction of apoptosis, cell cycle arrest, or the inhibition of key signaling molecules involved in cancer cell proliferation and survival. Further research is required to uncover the precise molecular targets and mechanisms of action of these promising compounds.

Conclusion

Nudicaulins represent a structurally novel class of plant-derived alkaloids with demonstrated potential for biological activity. This guide provides a foundational understanding of their chemical properties, biosynthesis, and methods for their study. As research continues, a deeper insight into their mechanism of action and potential therapeutic applications is anticipated, making them a compelling subject for researchers in natural product chemistry, pharmacology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Nudicaulins, yellow flower pigments of Papaver nudicaule: revised constitution and assignment of absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An Integrated—Omics/Chemistry Approach Unravels Enzymatic and Spontaneous Steps to Form Flavoalkaloidal Nudicaulin Pigments in Flowers of Papaver nudicaule L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181) isolated from Hedyotis nudicaulis, represents a class of natural products with significant potential in drug discovery. Triterpenoid saponins (B1172615) are known for a wide range of biological activities, including anti-inflammatory and anticancer effects. The accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of such compounds.

This document provides a detailed application note and protocol for the analysis of this compound using HPLC. The methodologies presented are based on established principles for the analysis of triterpenoid saponins and provide a strong foundation for researchers to develop and validate their own specific assays.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to ensure accurate and reproducible HPLC results. The following protocol outlines a general procedure for the extraction of this compound from its natural source or other matrices.

Materials:

-

Plant material (Hedyotis nudicaulis) or other sample matrix

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.45 µm)

Protocol:

-

Extraction:

-

Accurately weigh a known amount of the homogenized sample material.

-

Add a defined volume of extraction solvent (e.g., 80% methanol in water). A sample-to-solvent ratio of 1:10 (w/v) is a good starting point.

-

Vortex the sample vigorously for 1-2 minutes.

-

Sonication for 15-30 minutes can be employed to enhance extraction efficiency.

-

Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet solid debris.

-

-

Filtration:

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Dilution:

-

If necessary, dilute the filtered extract with the initial mobile phase composition to ensure the concentration of this compound falls within the linear range of the calibration curve.

-

HPLC Method

The following HPLC parameters are recommended as a starting point for the analysis of this compound. Optimization of these conditions may be necessary depending on the specific HPLC system and sample matrix.

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 215 nm[1] |

Note: Triterpenoid saponins often lack a strong chromophore, making detection in the low UV range (205-215 nm) necessary.[1][2][3] A photodiode array (PDA) detector can be used to screen for the optimal detection wavelength.

Data Presentation

Quantitative analysis of this compound requires the construction of a calibration curve using a certified reference standard. The following table summarizes key validation parameters that should be assessed to ensure the reliability of the method.

Table 2: Representative Quantitative Data for HPLC Analysis

| Parameter | Typical Value |

| Retention Time (RT) | Analyte-specific (e.g., 15-20 min) |

| Linearity (r²) | > 0.999 |

| Limit of Detection (LOD) | Dependent on instrument sensitivity (e.g., 0.1 µg/mL) |

| Limit of Quantification (LOQ) | Dependent on instrument sensitivity (e.g., 0.5 µg/mL) |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Potential Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are not yet available, based on the known activities of other triterpenoid saponins, potential mechanisms of action can be postulated. These include anti-inflammatory and pro-apoptotic effects.

Potential Anti-Inflammatory Signaling Pathway

Triterpenoid saponins have been shown to exert anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway plays a crucial role in the cellular defense against oxidative stress.

Caption: Potential Nrf2-mediated anti-inflammatory pathway of this compound.

Potential Apoptotic Signaling Pathway

Many saponins have demonstrated anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. A common mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process.

Caption: Simplified intrinsic apoptosis pathway potentially induced by this compound.

Experimental Workflow

The logical flow of analyzing this compound, from sample acquisition to data interpretation, is illustrated below.

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

This application note provides a comprehensive overview and a starting point for the HPLC analysis of this compound. The detailed protocols for sample preparation and HPLC methodology, along with the proposed biological activities and signaling pathways, offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. It is important to emphasize that the provided HPLC method and biological pathway hypotheses will require experimental validation for this compound.

References

Nudicaucin A in Antibacterial Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Nudicaucin A, a triterpenoid (B12794562) saponin (B1150181), in various antibacterial assays. While specific data on this compound is limited, the following protocols are based on established methodologies for evaluating the antibacterial properties of triterpenoid saponins (B1172615).

Introduction to this compound

This compound is a triterpenoid saponin with the chemical formula C₄₆H₇₂O₁₇. Triterpenoid saponins are a class of natural products known for a range of biological activities, including antibacterial effects. The primary mechanism of antibacterial action for many saponins involves the disruption of the bacterial cell membrane integrity, leading to cell lysis and death.[1][2][3]

Data Presentation: Antibacterial Activity of Triterpenoid Saponins

| Triterpenoid Saponin | Bacterial Strain | MIC (µg/mL) | Reference |

| Oleanane-type saponins | Staphylococcus aureus | ~200 | [4] |

| Oleanane-type saponins | Pseudomonas aeruginosa | ~200 | [4] |

| Ginsenoside Rg3 (in combination) | Methicillin-resistant Staphylococcus aureus (MRSA) | Synergistic activity observed | |

| Oleanolic Acid | Staphylococcus aureus | Not specified | |

| Oleanolic Acid | Escherichia coli | Not specified | |

| Saponins from Chenopodium quinoa | Staphylococcus aureus | Not specified | |

| Saponins from Chenopodium quinoa | Bacillus cereus | Not specified |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control (bacterial culture without this compound)

-

Negative control (broth media only)

-

Solvent control (if this compound is dissolved in a solvent like DMSO)

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the 96-well plate using CAMHB. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Dilute the overnight bacterial culture in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

-

Controls:

-

Positive Control: Add 100 µL of bacterial inoculum to 100 µL of CAMHB without this compound.

-

Negative Control: 200 µL of sterile CAMHB.

-

Solvent Control: Add the highest concentration of the solvent used to dissolve this compound to wells containing bacterial inoculum and broth.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth media

-

Sterile culture tubes

-

Sterile saline or phosphate-buffered saline (PBS)

-

Agar (B569324) plates for colony counting

-

Incubator and shaker

Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension in broth to a concentration of approximately 1 x 10⁶ CFU/mL.

-

Experimental Setup: Prepare culture tubes with broth containing this compound at different multiples of its predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). Include a no-drug positive control.

-

Inoculation: Inoculate each tube with the bacterial suspension.

-

Incubation: Incubate the tubes at 37°C with shaking.

-

Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

-

Serial Dilution and Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto agar plates.

-

Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.

Biofilm Inhibition Assay

This assay assesses the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

-

This compound

-

Bacterial culture capable of biofilm formation

-

Tryptic Soy Broth (TSB) or other suitable biofilm-promoting media

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal Violet solution (0.1%)

-

Ethanol (B145695) (95%) or acetic acid (33%)

Protocol:

-

Preparation of Plates: Add 100 µL of broth containing serial dilutions of this compound to the wells of a 96-well plate.

-

Inoculation: Add 100 µL of a diluted overnight bacterial culture (adjusted to a starting OD₆₀₀ of ~0.05) to each well. Include a no-drug positive control.

-

Incubation: Incubate the plate without shaking at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently discard the planktonic cells and wash the wells twice with sterile PBS to remove non-adherent bacteria.

-

Staining: Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15-20 minutes.

-

Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Destaining: Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

Visualizations

Proposed Mechanism of Action of this compound

The primary proposed antibacterial mechanism of triterpenoid saponins like this compound is the disruption of the bacterial cell membrane.

Caption: Proposed mechanism of this compound antibacterial activity.

Experimental Workflow for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Workflow for MIC determination using broth microdilution.

References

Nudicaulin A Cytotoxicity Assay: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaulins are a class of yellow flower pigments found in plants of the Papaver genus, notably Papaver nudicaule (Iceland poppy). These compounds are indole/flavonoid hybrid alkaloids.[1][2] While research into the specific biological activities of Nudicaulin A is ongoing, related synthetic O-methylated nudicaulin derivatives have demonstrated significant antiproliferative and cytotoxic effects against various cancer cell lines.[1] This potential for cytotoxicity makes Nudicaulin A and its analogs interesting candidates for further investigation in drug discovery and development, particularly in the field of oncology.

This document provides a detailed protocol for assessing the cytotoxicity of Nudicaulin A using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, can be quantified by measuring the absorbance at a specific wavelength.

Data Presentation

The following table summarizes the cytotoxic and antiproliferative activities of several synthetic O-methylated nudicaulin derivatives against various human cell lines. This data provides a reference for the potential efficacy of Nudicaulin A and its analogs.

| Compound | Cell Line | Activity Type | GI₅₀ (µmol·L⁻¹) | Cytotoxicity (µmol·L⁻¹) |

| Derivative 6 | HUVEC | Antiproliferative | 1.3 | - |

| K-562 | Antiproliferative | 1.1 | - | |

| HeLa | Cytotoxicity | - | 3.4 | |

| Derivative 7 | HUVEC | Antiproliferative | >10 | - |

| K-562 | Antiproliferative | >10 | - | |

| HeLa | Cytotoxicity | - | >10 | |

| Derivative 8 | HUVEC | Antiproliferative | >10 | - |

| K-562 | Antiproliferative | >10 | - | |

| HeLa | Cytotoxicity | - | >10 | |

| Derivative 9 | HUVEC | Antiproliferative | >10 | - |

| K-562 | Antiproliferative | >10 | - | |

| HeLa | Cytotoxicity | - | >10 | |

| Derivative 10 | HUVEC | Antiproliferative | 2.2 | - |

| K-562 | Antiproliferative | 1.0 | - | |

| HeLa | Cytotoxicity | - | 5.7 | |

| Derivative 11 | HUVEC | Antiproliferative | 2.0 | - |

| K-562 | Antiproliferative | 1.0 | - | |

| HeLa | Cytotoxicity | - | Not specified |

Data sourced from a study on the bioactivity of O-methylated nudicaulin derivatives.[1][3]

Experimental Protocol: MTT Assay for Nudicaulin A Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of Nudicaulin A on a selected cancer cell line (e.g., HeLa).

Materials and Reagents:

-

Nudicaulin A (of known purity)

-

Selected cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader (capable of measuring absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

-

Sterile pipette tips and serological pipettes

-

Trypsin-EDTA solution

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line in a T-75 flask until it reaches 80-90% confluency.

-

Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).

-

Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of Nudicaulin A in DMSO.

-

Perform serial dilutions of the Nudicaulin A stock solution in complete culture medium to achieve the desired final concentrations for treatment.

-

After the 24-hour incubation, carefully remove the medium from the wells.

-

Add 100 µL of the various concentrations of Nudicaulin A-containing medium to the respective wells.

-

Include a vehicle control (medium with the same percentage of DMSO used for the highest Nudicaulin A concentration) and a negative control (cells with fresh medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified incubator.

-

-

MTT Assay:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C in a 5% CO₂ humidified incubator. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Plot the percentage of cell viability against the concentration of Nudicaulin A to generate a dose-response curve.

-

From the dose-response curve, determine the IC₅₀ value (the concentration of Nudicaulin A that inhibits 50% of cell growth).

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow of the MTT assay for determining Nudicaulin A cytotoxicity.

Signaling Pathway Placeholder

As the precise signaling pathway through which Nudicaulin A may induce cytotoxicity is not yet elucidated, a generalized diagram illustrating potential mechanisms of drug-induced apoptosis is provided below. Further research is required to identify the specific molecular targets of Nudicaulin A.

Caption: Potential apoptotic pathways that may be modulated by Nudicaulin A.

References

- 1. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Formation of Nudicaulins In Vivo and In Vitro and the Biomimetic Synthesis and Bioactivity of O-Methylated Nudicaulin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for Nudicaucin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudicaucin A is a naturally occurring triterpenoid (B12794562) saponin (B1150181) isolated from sources such as the plant Hedyotis nudicaulis and marine nudibranchs.[1][][3] As a member of the saponin family, which is known for a wide range of biological activities, this compound has been identified as a compound of interest for its cytotoxic properties against cancer cells.[1][4] These application notes provide a comprehensive framework for the in vitro investigation of this compound, outlining a logical experimental workflow from initial cytotoxicity screening to the elucidation of its mechanism of action. The protocols provided are standard methodologies widely used in cancer research to characterize novel therapeutic compounds.

Disclaimer: Detailed published data on the specific biological effects and mechanism of action of this compound are limited. The experimental designs, pathways, and data presented herein are based on the known activities of related triterpenoid saponins (B1172615) and represent a standard investigatory workflow for a novel cytotoxic agent.[3][5]

Characterization of Cytotoxic Activity

The initial step in evaluating a novel anticancer compound is to determine its cytotoxic and anti-proliferative effects across a panel of relevant cancer cell lines. This allows for the determination of the half-maximal inhibitory concentration (IC50), which is essential for designing subsequent mechanistic studies.

Data Presentation: Illustrative IC50 Values

The following table presents hypothetical IC50 data for this compound against various human cancer cell lines after 72 hours of treatment. This data serves as an example for presenting results from a cytotoxicity assay.

| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |

| MCF-7 | Breast Adenocarcinoma | 8.5 |

| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |

| A549 | Lung Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | 7.1 |

| HeLa | Cervical Adenocarcinoma | 9.4 |

| PANC-1 | Pancreatic Carcinoma | 20.5 |

Experimental Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[] Create a series of dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete culture medium.

-

Treatment: Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO at the same concentration as the highest this compound dose) and untreated controls.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results on a dose-response curve to determine the IC50 value.

Investigation of Apoptosis Induction

A common mechanism of action for cytotoxic compounds is the induction of programmed cell death, or apoptosis. Assays to confirm apoptosis include Annexin V/Propidium Iodide (PI) staining and measurement of caspase enzyme activity.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating a novel cytotoxic compound like this compound.

Caption: Experimental workflow for this compound characterization.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24-48 hours. Include vehicle-treated and untreated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.

Experimental Protocol: Propidium Iodide Staining for Cell Cycle

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Collect all cells and wash with cold PBS.

-

Fixation: Fix the cells by adding the pellet dropwise into 1 mL of ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using analysis software.

Protein Expression and Signaling Pathway Analysis

Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, cell cycle regulation, and other relevant signaling pathways. Based on the activity of related saponins, a plausible mechanism for this compound could involve the induction of apoptosis via the intrinsic (mitochondrial) pathway.[5]

Signaling Pathway Diagram: Intrinsic Apoptosis

The diagram below illustrates the intrinsic apoptosis pathway, a potential target for this compound.

Caption: The intrinsic apoptosis pathway, a potential target for this compound.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with this compound as described previously. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cyclin D1, CDK4, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again, then add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Molecular Docking (In Silico)

Molecular docking can predict the binding affinity and orientation of this compound to potential protein targets identified through pathway analysis, helping to formulate hypotheses about its direct molecular interactions.

Protocol: Molecular Docking Workflow

-

Target Selection: Based on Western blot results or literature on similar compounds, select a protein target (e.g., Bcl-2, CDK4/6).

-

Protein Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use software like AutoDock Vina to perform the docking. Define the binding site (grid box) on the target protein and run the simulation to predict the most stable binding poses of this compound.

-

Analysis: Analyze the results based on binding energy (kcal/mol) and visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein's active site residues.

References

Nudicaucin A: Research Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudicaucin A is a triterpenoid (B12794562) saponin (B1150181) available for research purposes. While specific biological activity and detailed mechanisms of action for this compound are not extensively documented in publicly available scientific literature, its chemical class—triterpenoid saponins (B1172615) from the genus Hedyotis—is associated with potential anticancer properties. This document provides a list of commercial suppliers for this compound and offers generalized protocols and application notes based on the activities of related compounds. These are intended to serve as a starting point for researchers investigating the potential therapeutic effects of this compound.

Commercial Suppliers of this compound

For researchers seeking to procure this compound for investigational use, several commercial suppliers are available. The following table summarizes key information for some of these suppliers. Purity and available quantities should be confirmed with the respective supplier.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Notes |

| AOBIOUS[1] | 211815-97-3 | C₄₆H₇₂O₁₇ | 897.07 g/mol | Offers custom synthesis and provides a molarity calculator for ordering.[1] |

| BOC Sciences[2] | 211815-97-3 | C₄₆H₇₂O₁₇ | 897.07 g/mol | Provides ¹H-NMR data and mentions the compound is derived from Hedyotis nudicaulis or can be synthesized.[2] |

| BIORLAB[3] | 211815-97-3 | C₄₆H₇₂O₁₇ | 897.1 g/mol | Specifies HPLC purity >98% and provides detailed chemical identifiers.[3] |

Note: This is not an exhaustive list, and other suppliers may be available.

Potential Research Applications

While specific data for this compound is limited, triterpenoid saponins isolated from the Hedyotis genus have demonstrated various biological activities, including anticancer effects.[4][5] Research on total triterpenoids from Hedyotis diffusa has shown inhibitory effects on non-small-cell lung cancer (NSCLC) cells, potentially through the inhibition of the NF-κB and STAT3 signaling pathways.[4] Saponins, in general, are known to induce cell-cycle arrest, apoptosis, and autophagy in cancer cells.[1]

Therefore, initial research on this compound could focus on:

-

Screening for cytotoxic activity against various cancer cell lines.

-

Investigating the induction of apoptosis and cell cycle arrest.

-

Exploring the modulation of key cancer-related signaling pathways.

Generalized Experimental Protocols

The following are generalized protocols that can be adapted for the initial investigation of this compound's biological activity.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a cancer cell line.

Materials:

-

This compound

-

Cancer cell line of interest (e.g., H1975)

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This protocol can be used to investigate if this compound induces apoptosis by examining the expression of key apoptotic proteins.

Materials:

-

This compound-treated and untreated cell lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of cell lysates.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities relative to the loading control (β-actin).

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening of a novel compound like this compound for anticancer activity.

Simplified Apoptosis Signaling Pathway

This diagram depicts a simplified intrinsic apoptosis pathway that is often investigated in cancer research and could be modulated by triterpenoid saponins.

Conclusion

This compound is a commercially available triterpenoid saponin with limited characterization in scientific literature. Based on the known biological activities of similar compounds from the Hedyotis genus, this compound presents an interesting candidate for anticancer research. The generalized protocols and workflows provided here offer a foundational approach for researchers to begin exploring its potential therapeutic efficacy and mechanism of action. Further investigation is warranted to elucidate the specific signaling pathways modulated by this compound and to validate its potential as a novel therapeutic agent.

References

- 1. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Inhibitory effects of total triterpenoids isolated from the Hedyotis diffusa willd on H1975 cells [frontiersin.org]

- 5. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Nudicaulin A Extraction